Cas no 1806364-84-0 (2-Formyl-3-mercaptophenylhydrazine)

2-Formyl-3-mercaptophenylhydrazine is a specialized chemical compound featuring both formyl and mercapto functional groups on a phenylhydrazine backbone. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for heterocyclic compounds and chelating agents. The presence of the thiol (–SH) group enhances its ability to form stable metal complexes, while the formyl (–CHO) and hydrazine (–NHNH₂) moieties enable condensation and cyclization reactions. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise functional group manipulation is critical. The compound’s dual functionality offers versatility in designing complex molecular architectures, though handling requires caution due to its reactive thiol and hydrazine components.
2-Formyl-3-mercaptophenylhydrazine structure
1806364-84-0 structure
Product name:2-Formyl-3-mercaptophenylhydrazine
CAS No:1806364-84-0
MF:C7H8N2OS
Molecular Weight:168.216219902039
CID:4934524

2-Formyl-3-mercaptophenylhydrazine 化学的及び物理的性質

名前と識別子

    • 2-Formyl-3-mercaptophenylhydrazine
    • インチ: 1S/C7H8N2OS/c8-9-6-2-1-3-7(11)5(6)4-10/h1-4,9,11H,8H2
    • InChIKey: GHAPNBKZVRBGRF-UHFFFAOYSA-N
    • SMILES: SC1=CC=CC(=C1C=O)NN

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 56.1

2-Formyl-3-mercaptophenylhydrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A250000894-250mg
2-Formyl-3-mercaptophenylhydrazine
1806364-84-0 98%
250mg
666.40 USD 2021-06-15
Alichem
A250000894-500mg
2-Formyl-3-mercaptophenylhydrazine
1806364-84-0 98%
500mg
940.80 USD 2021-06-15
Alichem
A250000894-1g
2-Formyl-3-mercaptophenylhydrazine
1806364-84-0 98%
1g
1,685.00 USD 2021-06-15

2-Formyl-3-mercaptophenylhydrazine 関連文献

2-Formyl-3-mercaptophenylhydrazineに関する追加情報

Introduction to 2-Formyl-3-mercaptophenylhydrazine (CAS No. 1806364-84-0)

2-Formyl-3-mercaptophenylhydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1806364-84-0, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features both a formyl group and a thiol moiety, making it a valuable intermediate in the synthesis of various bioactive molecules. Its unique structural properties enable its application in multiple chemical transformations, particularly in the development of novel therapeutic agents.

The compound’s molecular structure consists of a phenyl ring substituted with a formyl group at the 2-position and a thiol group at the 3-position, linked by a hydrazine bridge. This arrangement provides a rich framework for chemical modifications, allowing for the exploration of diverse pharmacological activities. The presence of both electrophilic and nucleophilic centers in 2-formyl-3-mercaptophenylhydrazine makes it an attractive candidate for constructing complex molecules, including heterocycles and functionalized aromatic compounds.

In recent years, 2-formyl-3-mercaptophenylhydrazine has been extensively studied for its potential applications in drug discovery. One of the most promising areas is its role as a precursor in the synthesis of antitumor and antimicrobial agents. The formyl group can participate in condensation reactions with various nitrogen-containing heterocycles, leading to the formation of Schiff bases and other derivatives that exhibit significant biological activity. Similarly, the thiol group can undergo oxidation to form disulfides or react with electrophiles to introduce additional functional groups, further expanding the compound’s synthetic utility.

Recent research has highlighted the compound’s importance in developing kinase inhibitors, which are crucial in targeted cancer therapy. By incorporating 2-formyl-3-mercaptophenylhydrazine into molecular frameworks, researchers have been able to design inhibitors that selectively target specific kinases involved in cancer cell proliferation. These inhibitors often exhibit high affinity and selectivity, making them promising candidates for clinical development. The hydrazine moiety, in particular, has been shown to enhance binding interactions with protein targets, improving drug efficacy.

Another area where 2-formyl-3-mercaptophenylhydrazine has shown promise is in the development of antiviral agents. The compound’s ability to form stable adducts with viral proteins has been exploited to develop novel therapeutic strategies against RNA viruses. These adducts can interfere with viral replication by inhibiting key enzymatic processes or disrupting protein-protein interactions essential for viral assembly. The versatility of 2-formyl-3-mercaptophenylhydrazine in such applications underscores its importance as a building block in medicinal chemistry.

The synthesis of 2-formyl-3-mercaptophenylhydrazine typically involves multi-step organic reactions starting from readily available aromatic precursors. The process often begins with the functionalization of a phenol derivative to introduce the formyl group at the desired position. Subsequent reactions then incorporate the thiol group and hydrazine moiety, resulting in the final product. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making 2-formyl-3-mercaptophenylhydrazine more accessible for industrial applications.

In addition to its pharmaceutical applications, 2-formyl-3-mercaptophenylhydrazine has found utility in materials science and catalysis. Its ability to participate in coordination chemistry has led to its use as a ligand or intermediate in metal-catalyzed reactions. These reactions are often employed in polymer synthesis and nanotechnology, where precise control over molecular structure is essential. The compound’s unique reactivity also makes it valuable in designing novel catalysts that can enhance reaction efficiency and selectivity.

The growing interest in green chemistry has prompted researchers to explore sustainable synthetic routes for 2-formyl-3-mercaptophenylhydrazine. Efforts have been made to minimize waste and reduce energy consumption during production processes. These initiatives align with global efforts to promote environmentally friendly chemical manufacturing practices while maintaining high standards of product quality and purity.

Future research directions for 2-formyl-3-mercaptophenylhydrazine include exploring its potential in treating neurodegenerative diseases and inflammatory conditions. Preliminary studies suggest that derivatives of this compound may interact with specific neurotransmitter receptors or inflammatory pathways, offering new therapeutic options for these challenging diseases. As our understanding of biological mechanisms continues to evolve, so too will the applications of this versatile intermediate.

In conclusion, 2-formyl-3-mercaptophenylhydrazine (CAS No. 1806364-84-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, enabling the development of novel therapeutic agents with diverse biological activities. As synthetic methodologies continue to advance and new applications are discovered, the importance of this compound is expected to grow even further.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm